![molecular formula C20H17N5O3S2 B6582501 N-(4-{2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040644-20-9](/img/structure/B6582501.png)
N-(4-{2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
Benzothiazole and thiazole are heterocyclic compounds that are often used in drug design due to their wide range of biological activities . Benzothiazole derivatives have shown promising anti-tubercular activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of a compound greatly influences its biological activity. In the case of benzothiazole derivatives, structure-activity relationships and molecular docking studies have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiazole derivatives, these properties can vary widely .Mechanism of Action
Future Directions
The future research directions in this field could involve further exploration of the benzothiazole scaffold for the development of new anti-tubercular agents . Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of these compounds.
properties
IUPAC Name |
N-[4-[3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-11-2-5-14-15(8-11)30-20(23-14)24-17(27)7-4-13-10-29-19(22-13)25-18(28)12-3-6-16(26)21-9-12/h2-3,5-6,8-10H,4,7H2,1H3,(H,21,26)(H,22,25,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWHLKSLRYUOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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